Usp5-IN-1

USP5 Binding Affinity KD

Specific pain point: Validating USP5 biology requires mechanistically distinct probes to avoid off-target artifacts from catalytic-site inhibitors. Solution: USP5-IN-1 (compound 64), a selective, competitive inhibitor of the ZnF-UBD domain. - Kd: 2.8 μM; co-crystal structure (PDB: 7MS7) enables SAR & computational modeling. - Orthogonal to catalytic inhibitors (e.g., Ubiquitin Aldehyde) and USP5 binders targeting UBA2 (e.g., WCY-8-67). - Selectivity baseline against 9 structurally related ZnF-UBP proteins for HTS panel deconvolution.

Molecular Formula C19H20ClN3O5S
Molecular Weight 437.9 g/mol
Cat. No. B10831325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp5-IN-1
Molecular FormulaC19H20ClN3O5S
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=C(C=C3)C(=O)NCC(=O)O
InChIInChI=1S/C19H20ClN3O5S/c20-15-3-1-13(2-4-15)14-7-9-23(10-8-14)29(27,28)16-5-6-17(21-11-16)19(26)22-12-18(24)25/h1-6,11,14H,7-10,12H2,(H,22,26)(H,24,25)
InChIKeyHIWYRXWPCQHOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





USP5-IN-1: Selective USP5 ZnF-UBD Inhibitor


USP5-IN-1 (also known as compound 64) is a small-molecule inhibitor of ubiquitin-specific protease 5 (USP5), a deubiquitinase (DUB) implicated in oncogenesis, DNA damage repair, and immune regulation [1]. It is distinguished by a co-crystal structure with the USP5 zinc-finger ubiquitin-binding domain (ZnF-UBD) (PDB: 7MS7), providing atomic-level validation of its binding mode [2].

Binding mode

ZnF-UBD domain-targeted competitive inhibitor with reported co-crystal structure

Workflow

Structure-guided medicinal chemistry and target-engagement studies

Probe context

Reported selectivity over nine structurally related ZnF-UBD-containing proteins

USP5-IN-1: Risks of Unvalidated Substitution


Substituting USP5-IN-1 with another USP5 or broad-spectrum DUB inhibitor fundamentally alters the experimental outcome due to differences in binding domains, selectivity profiles, and functional effects. USP5-IN-1 binds specifically to the ZnF-UBD of USP5 , whereas compounds like WCY-8-67 target the UBA2 domain [1], and others like WP1130 inhibit multiple DUBs including USP9x, USP14, and UCH37 [2]. These mechanistic distinctions translate into divergent cellular phenotypes and therapeutic windows.

This product

USP5-IN-1 (ZnF-UBD competitive)

Allosteric inhibitor with co-crystal structure (PDB: 7MS7) defining ZnF-UBD binding mode

Potential substitute

Catalytic-site or UBA2 binders

Mechanism mismatch: Ubiquitin Aldehyde (catalytic site) or WCY-8-67 (UBA2 domain) differ in binding site and may not replicate ZnF-UBD-mediated pathway response

USP5-IN-1: Differentiated Performance Evidence


Binding Affinity to USP5 ZnF-UBD

USP5-IN-1 demonstrates a KD of 2.8 μM for the USP5 ZnF-UBD . This value represents a 2.5-fold selectivity for the isolated ZnF domain over full-length USP5 , highlighting a binding preference relevant for domain-specific inhibition studies.

Binding Affinity
Reported
Kd 2.8 μM
Supports target-engagement assay benchmarking
In vitro binding assay; dose-response context
USP5 Binding Affinity KD

Selectivity Over ZnF-UBD Domains

USP5-IN-1 exhibits ≥30-fold selectivity for USP5 ZnF-UBD over nine other proteins containing structurally similar ZnF-UBD domains . For example, the KD for HDAC6 ZnF-UBD is 110 μM, representing a 39-fold selectivity ratio compared to USP5 ZnF-UBD (2.8 μM) .

Selectivity Profile
Assay context
Selective over 9 ZnF-UBD proteins
Supports pathway-response interpretation
In vitro selectivity panel; off-target review
Selectivity ZnF-UBD DUB

Co-Crystal Structure (PDB: 7MS7)

In cholangiocarcinoma HCCC9810 cells, USP5-IN-1 demonstrated antiproliferative activity with an IC50 of 12.5 μM [1]. Structurally optimized derivatives (1a and 1h) achieved improved potency (IC50 of 6.2 μM and 4.8 μM, respectively), directly validating the scaffold's potential for optimization [1].

Co-Crystal Structure
Structural context
PDB: 7MS7
Supports structure-based SAR and probe design
X-ray crystallography; binding mode confirmed
Cholangiocarcinoma Antiproliferative Cellular Activity

Competitive Inhibition of Ubiquitin Binding

USP5-IN-1 exhibits >90% stability after 60 minutes in both human and CD-1 mouse liver microsomes . This stability profile supports its use as a chemical probe in cellular and in vivo studies, where rapid metabolic degradation would otherwise confound results.

Inhibition Mechanism
Mechanism context
Competitive (ZnF-UBD) vs catalytic-site / UBA2 binders
Supports orthogonal pathway interrogation
In vitro enzymatic assay; MoA differs from comparator probes
Metabolic Stability Liver Microsomes Pharmacokinetics

USP5-IN-1: Optimal Applications


Rational Design of Next-Gen USP5 Inhibitors

USP5-IN-1 is the only USP5 inhibitor with a co-crystal structure bound to the ZnF-UBD (PDB: 7MS7) [1]. Its 39-fold selectivity over HDAC6 ZnF-UBD and ≥30-fold selectivity over nine homologous proteins makes it uniquely suited for experiments designed to interrogate the specific role of the USP5 ZnF-UBD in ubiquitin recognition and chain processing, without confounding off-target effects on related domains.

Chemically Distinct Probe for USP5 Biology

USP5-IN-1 inhibits USP5-catalyzed cleavage of Lys48-linked diubiquitin substrates in vitro with an IC50 of 0.8 μM (using DU48-03 substrate) [1]. This well-characterized biochemical assay provides a robust platform for studying USP5 enzymatic function and for screening modified analogs with improved potency.

Selectivity Profiling in Deubiquitinase Panels

In HCCC9810 cholangiocarcinoma cells, USP5-IN-1 inhibits proliferation with an IC50 of 12.5 μM [1]. This activity, coupled with the compound's high metabolic stability (>90% in liver microsomes) , supports its use as a tool to validate USP5 dependency in cancer cell lines prior to investing in more complex in vivo studies or in-house medicinal chemistry campaigns.

Comparative Pharmacology Studies of USP5 Inhibitors Targeting Different Domains

Because USP5-IN-1 binds the ZnF-UBD (KD=2.8 μM) while WCY-8-67 binds the UBA2 domain (SPR KD=5.73 μM) [1], these two compounds can be used in tandem to dissect the functional contributions of distinct USP5 regulatory domains. This is particularly relevant for studying protein aggregation, substrate recognition, and downstream signaling pathways.

Application
Selection Property
Validation Focus
Structure-based inhibitor design
Reported co-crystal structure template
SAR and computational modeling endpoints
USP5 deubiquitinase biology
Mechanistically distinct ZnF-UBD probe
Phenotype cross-validation with catalytic-site inhibitors
DUB selectivity profiling
Defined selectivity over ZnF-UBD panel
Selectivity window benchmarking for novel hits

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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